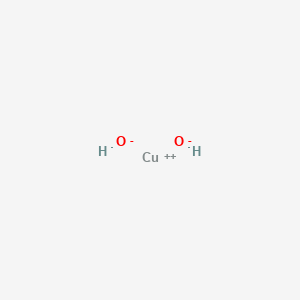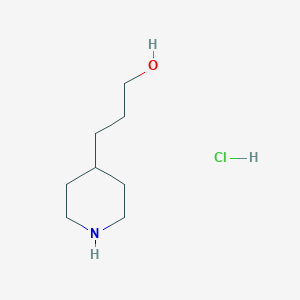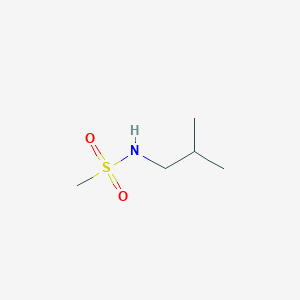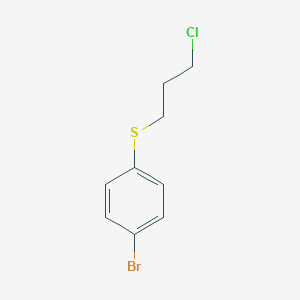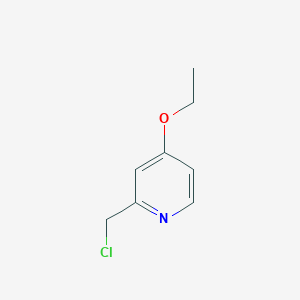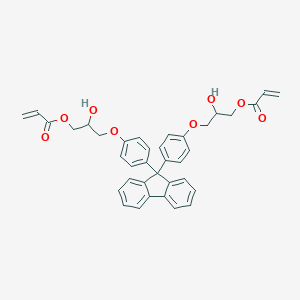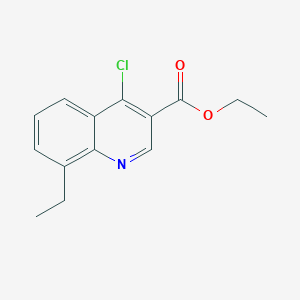
Ethyl 4-chloro-8-ethylquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-8-ethylquinoline-3-carboxylate, also known as CEC, is a synthetic compound that has been extensively used in scientific research. It is a heterocyclic compound that belongs to the quinoline family. CEC has been found to possess several interesting properties that make it a valuable tool in the field of medicinal chemistry. In
作用機序
The mechanism of action of Ethyl 4-chloro-8-ethylquinoline-3-carboxylate is not fully understood. However, it has been suggested that Ethyl 4-chloro-8-ethylquinoline-3-carboxylate exerts its antitumor and antimicrobial activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and microorganisms. Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has been found to exhibit several biochemical and physiological effects. In animal studies, Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has been found to decrease the levels of certain inflammatory markers, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has also been found to decrease the levels of certain enzymes that are involved in the development of liver fibrosis. In addition, Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has been found to possess antioxidant activity, which may play a role in its antitumor and antimicrobial activity.
実験室実験の利点と制限
One of the main advantages of using Ethyl 4-chloro-8-ethylquinoline-3-carboxylate in lab experiments is its potent antitumor and antimicrobial activity. This makes it a valuable tool for studying the mechanisms of cancer and microbial growth. Another advantage of using Ethyl 4-chloro-8-ethylquinoline-3-carboxylate is its relatively low toxicity, which makes it a safer alternative to other chemotherapeutic agents. However, Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has some limitations as well. For example, its solubility in water is relatively low, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on Ethyl 4-chloro-8-ethylquinoline-3-carboxylate. One area of research is the development of new derivatives of Ethyl 4-chloro-8-ethylquinoline-3-carboxylate that exhibit even greater antitumor and antimicrobial activity. Another area of research is the study of the molecular mechanisms underlying the antitumor and antimicrobial activity of Ethyl 4-chloro-8-ethylquinoline-3-carboxylate. Finally, the use of Ethyl 4-chloro-8-ethylquinoline-3-carboxylate in combination with other chemotherapeutic agents is an area of research that holds promise for the treatment of cancer and microbial infections.
Conclusion
In conclusion, Ethyl 4-chloro-8-ethylquinoline-3-carboxylate is a synthetic compound that has been extensively used in scientific research. It possesses potent antitumor and antimicrobial activity and exhibits several interesting biochemical and physiological effects. Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has several advantages as a tool for studying cancer and microbial growth, but also has some limitations. Future research on Ethyl 4-chloro-8-ethylquinoline-3-carboxylate should focus on the development of new derivatives, the study of its molecular mechanisms, and the use of Ethyl 4-chloro-8-ethylquinoline-3-carboxylate in combination with other chemotherapeutic agents.
合成法
Ethyl 4-chloro-8-ethylquinoline-3-carboxylate can be synthesized using a variety of methods, including the Pfitzinger reaction, the Skraup reaction, and the Friedländer reaction. The most commonly used method for synthesizing Ethyl 4-chloro-8-ethylquinoline-3-carboxylate is the Pfitzinger reaction. This method involves the condensation of 4-chloro-8-ethylquinoline-3-carboxylic acid with ethyl formate in the presence of a strong base such as sodium hydroxide. The reaction yields Ethyl 4-chloro-8-ethylquinoline-3-carboxylate as a yellow crystalline solid.
科学的研究の応用
Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has been extensively used in scientific research as a tool for studying various biological processes. One of the most significant applications of Ethyl 4-chloro-8-ethylquinoline-3-carboxylate is in the field of cancer research. Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has been found to possess potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has also been found to exhibit antimicrobial activity against several bacterial and fungal strains.
特性
CAS番号 |
113515-72-3 |
|---|---|
製品名 |
Ethyl 4-chloro-8-ethylquinoline-3-carboxylate |
分子式 |
C14H14ClNO2 |
分子量 |
263.72 g/mol |
IUPAC名 |
ethyl 4-chloro-8-ethylquinoline-3-carboxylate |
InChI |
InChI=1S/C14H14ClNO2/c1-3-9-6-5-7-10-12(15)11(8-16-13(9)10)14(17)18-4-2/h5-8H,3-4H2,1-2H3 |
InChIキー |
WSVHEJIPUHPQMO-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)Cl |
正規SMILES |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)Cl |
同義語 |
4-Chloro-8-ethylquinoline-3-carboxylic acid ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



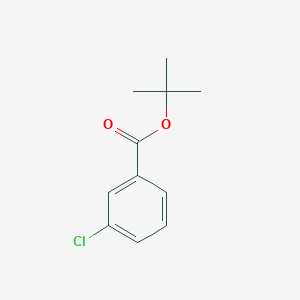
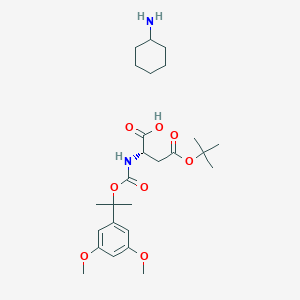
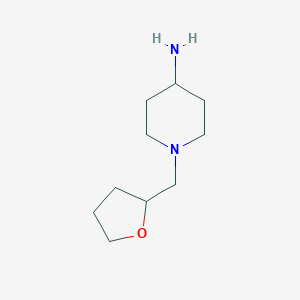
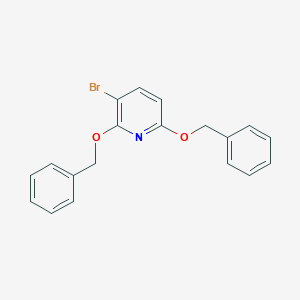
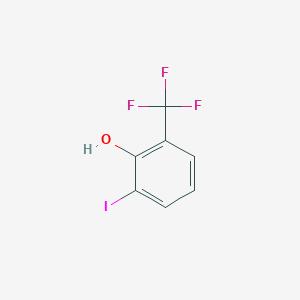
![Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B174160.png)
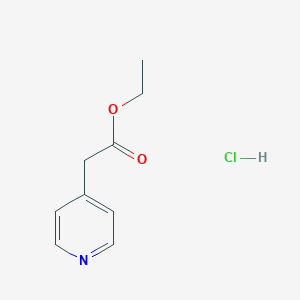
![1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride](/img/structure/B174174.png)
